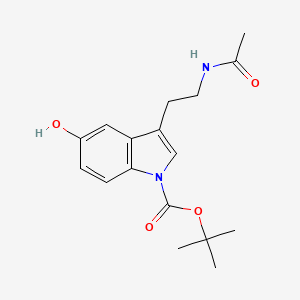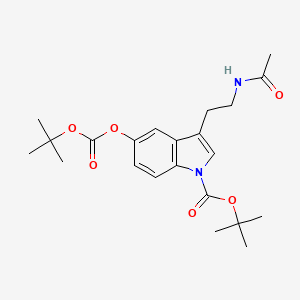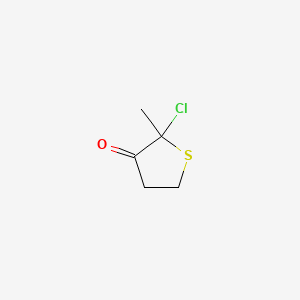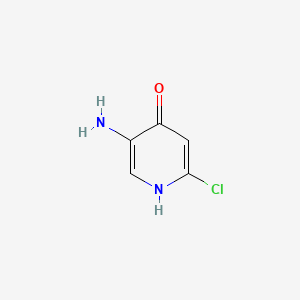
3-Hydroxyanthranilic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyanthranilic Acid-d3: is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme kinetics due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions. For instance, the compound can be dissolved in deuterated methanol or deuterated water, and the reaction can be catalyzed by a base such as sodium deuteroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of advanced purification techniques such as chromatography is essential to isolate the desired compound.
化学反応の分析
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key metabolite in the kynurenine pathway.
Reduction: The compound can be reduced to form 3-aminoanthranilic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinolinic acid.
Reduction: 3-Aminoanthranilic acid.
Substitution: Various substituted anthranilic acids depending on the reagents used.
科学的研究の応用
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway and its role in NAD+ biosynthesis.
Biology: Helps in studying the effects of deuterium on biological systems and enzyme kinetics.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry for accurate quantification of metabolites.
作用機序
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role as a substrate in the kynurenine pathway. It is converted by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase into quinolinic acid, which is a precursor for NAD+ synthesis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it modulates immune responses by influencing the activity of various immune cells and cytokines .
類似化合物との比較
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and biological activities.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway with neurotoxic properties.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective effects.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in research for studying metabolic pathways and enzyme kinetics with high precision. The stable isotope labeling allows for the differentiation of the compound from its non-deuterated counterparts in complex biological systems.
特性
CAS番号 |
1794970-56-1 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
156.155 |
IUPAC名 |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChIキー |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
同義語 |
2-Amino-3-hydroxybenzoic Acid-d3; NSC 522891-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)







